Cas no 899421-56-8 (5-cyclobutyl-1,3-oxazol-2-amine)

5-cyclobutyl-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolamine,5-cyclobutyl-
- 5- CYCLOBUTYL-1,3-OXAZOL-2-AMINE
- 2-Oxazolamine,5-cyclobutyl
- 5-cyclobutyloxazol-2-ylamine
- 5-cyclobutyl-1,3-oxazol-2-amine
- 899421-56-8
- EN300-1858967
- AKOS006330962
- 5-Cyclobutyloxazol-2-amine
- DTXSID10699560
-
- インチ: InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
- InChIKey: YBSCFSNWVUODEV-UHFFFAOYSA-N
- ほほえんだ: C1CC(C1)C2=CN=C(O2)N
計算された属性
- せいみつぶんしりょう: 138.07900
- どういたいしつりょう: 138.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 52.05000
- LogP: 2.10550
5-cyclobutyl-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858967-0.5g |
5-cyclobutyl-1,3-oxazol-2-amine |
899421-56-8 | 95% | 0.5g |
$959.0 | 2023-09-18 | |
Enamine | EN300-1858967-1g |
5-cyclobutyl-1,3-oxazol-2-amine |
899421-56-8 | 95% | 1g |
$1229.0 | 2023-09-18 | |
Aaron | AR00GZ65-2.5g |
5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |
899421-56-8 | 95% | 2.5g |
$3336.00 | 2025-02-14 | |
1PlusChem | 1P00GYXT-100mg |
5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |
899421-56-8 | 95% | 100mg |
$589.00 | 2024-04-20 | |
Crysdot LLC | CD11022541-1g |
5-Cyclobutyloxazol-2-amine |
899421-56-8 | 97% | 1g |
$648 | 2024-07-19 | |
Enamine | EN300-1858967-10.0g |
5-cyclobutyl-1,3-oxazol-2-amine |
899421-56-8 | 95% | 10g |
$5283.0 | 2023-06-03 | |
Enamine | EN300-1858967-2.5g |
5-cyclobutyl-1,3-oxazol-2-amine |
899421-56-8 | 95% | 2.5g |
$2408.0 | 2023-09-18 | |
Enamine | EN300-1858967-5.0g |
5-cyclobutyl-1,3-oxazol-2-amine |
899421-56-8 | 95% | 5g |
$3562.0 | 2023-06-03 | |
Aaron | AR00GZ65-250mg |
5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |
899421-56-8 | 95% | 250mg |
$860.00 | 2025-02-14 | |
Aaron | AR00GZ65-5g |
5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |
899421-56-8 | 95% | 5g |
$4923.00 | 2024-07-18 |
5-cyclobutyl-1,3-oxazol-2-amine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
5-cyclobutyl-1,3-oxazol-2-amineに関する追加情報
Recent Advances in the Study of 5-Cyclobutyl-1,3-oxazol-2-amine (CAS: 899421-56-8): A Promising Scaffold in Medicinal Chemistry
The compound 5-cyclobutyl-1,3-oxazol-2-amine (CAS: 899421-56-8) has recently garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a cyclobutyl-substituted oxazole ring, has been explored as a key building block in the design of novel bioactive molecules. Recent studies have highlighted its versatility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-cyclobutyl-1,3-oxazol-2-amine as a core structure in the development of selective JAK3 inhibitors. The researchers synthesized a series of derivatives by modifying the amine functionality, achieving nanomolar potency against JAK3 while maintaining excellent selectivity over other JAK family members. The cyclobutyl moiety was found to play a crucial role in binding affinity by inducing optimal conformational restraint in the ATP-binding pocket.
In the antimicrobial domain, a recent patent application (WO2023056421) disclosed novel 5-cyclobutyl-1,3-oxazol-2-amine derivatives with potent activity against drug-resistant Gram-positive bacteria, including MRSA and VRE. The lead compound from this series showed a MIC90 of 0.5 μg/mL against clinical isolates of MRSA, with favorable pharmacokinetic properties in preclinical models. Molecular docking studies suggested that the cyclobutyl group enhances membrane penetration while the oxazole core interacts with bacterial topoisomerase IV.
The synthetic accessibility of 5-cyclobutyl-1,3-oxazol-2-amine has also been improved through recent methodological advances. A 2024 report in Organic Letters described a novel [2+3] cycloaddition strategy using cyclobutanone derivatives and cyanamide, achieving the target scaffold in three steps with an overall yield of 68%. This streamlined synthesis has facilitated broader exploration of structure-activity relationships around this privileged structure.
Ongoing research is exploring the application of 5-cyclobutyl-1,3-oxazol-2-amine in targeted protein degradation. Preliminary results presented at the 2024 ACS Spring Meeting showed that when incorporated into PROTAC molecules, the scaffold effectively mediates ternary complex formation between E3 ligases and target proteins, with several analogs demonstrating sub-100 nM DC50 values in cellular assays.
Despite these promising developments, challenges remain in optimizing the physicochemical properties of derivatives, particularly in balancing lipophilicity introduced by the cyclobutyl group with desired aqueous solubility. Recent computational studies employing machine learning models have begun to address this issue by predicting optimal substituent patterns that maintain potency while improving drug-like characteristics.
The growing body of research on 5-cyclobutyl-1,3-oxazol-2-amine underscores its potential as a versatile scaffold in medicinal chemistry. With multiple compounds containing this core currently in preclinical development across various therapeutic areas, this structural motif is likely to remain an important focus of drug discovery efforts in the coming years.
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